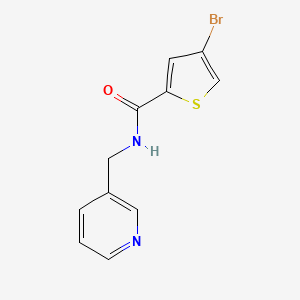
4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromine atom at the 4-position, a pyridin-3-ylmethyl group attached to the nitrogen atom, and a carboxamide group at the 2-position of the thiophene ring. Thiophene derivatives have been widely studied due to their diverse applications in materials science, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide typically involves multiple steps starting from thiophene. One common method includes the following steps:
Lithiation and Bromination: Thiophene undergoes lithiation using n-butyllithium (n-BuLi) at low temperatures (around -78°C) followed by bromination to introduce the bromine atom at the 4-position.
Amidation: The brominated thiophene is then reacted with pyridin-3-ylmethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for larger scale production. This includes the use of continuous flow reactors for lithiation and bromination steps to ensure better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Lithiation: n-Butyllithium (n-BuLi) at -78°C.
Bromination: Bromine or N-bromosuccinimide (NBS).
Amidation: Pyridin-3-ylmethylamine.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, thiophene derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-ylmethyl group and the bromine atom at the 4-position allows for unique interactions with biological targets and provides opportunities for further functionalization in synthetic chemistry.
Properties
Molecular Formula |
C11H9BrN2OS |
|---|---|
Molecular Weight |
297.17 g/mol |
IUPAC Name |
4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H9BrN2OS/c12-9-4-10(16-7-9)11(15)14-6-8-2-1-3-13-5-8/h1-5,7H,6H2,(H,14,15) |
InChI Key |
QCURBEBYVCLUBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















